6-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core, a thiophene ring, and a methylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the pyrrolopyrimidine core, followed by the introduction of the thiophene ring and the methylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrrolopyrimidine core or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methylphenyl group or the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the methylphenyl or thiophene moieties.
Scientific Research Applications
6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-N-(4-METHOXYPHENYL)BENZAMIDE
- N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-2-{[(3-METHYLPHENOXY)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- 6-{[(5-{[(3S)-1,1-Dioxidotetrahydro-3-thiophenyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine
Uniqueness
6-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-1-METHYL-4-(4-METHYLPHENYL)-3,4,6,7-TETRAHYDRO-1H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE stands out due to its unique combination of structural features, including the pyrrolopyrimidine core, thiophene ring, and methylphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H21N3O4S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
6-(1,1-dioxothiolan-3-yl)-1-methyl-4-(4-methylphenyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C18H21N3O4S/c1-11-3-5-12(6-4-11)16-15-14(20(2)18(23)19-16)9-21(17(15)22)13-7-8-26(24,25)10-13/h3-6,13,16H,7-10H2,1-2H3,(H,19,23) |
InChI Key |
FPGULWFXLPXKQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CN(C3=O)C4CCS(=O)(=O)C4)N(C(=O)N2)C |
Origin of Product |
United States |
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